BenchChemオンラインストアへようこそ!

[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine

GPCR pharmacology CGRP receptor antagonism Migraine therapeutics

[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine (CAS 1152832-88-6; C11H15F2N; MW 199.24) is a fluorinated secondary amine featuring a 2,3-difluorophenylmethyl moiety linked to an isobutyl (2-methylpropyl) amine group. The 2,3-difluorophenyl scaffold has been identified in structure-activity relationship (SAR) studies of CGRP receptor antagonists as a potency-enhancing aryl group, where extensive SAR studies revealed that the 2,3-difluoro substitution pattern on the phenyl ring confers superior receptor binding affinity compared to other fluorination patterns.

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
Cat. No. B7863325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine
Molecular FormulaC11H15F2N
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=C(C(=CC=C1)F)F
InChIInChI=1S/C11H15F2N/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3
InChIKeyZEOCGRSEWRZCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine (CAS 1152832-88-6): A 2,3-Difluorobenzylamine Building Block for Medicinal Chemistry and GPCR Ligand Optimization


[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine (CAS 1152832-88-6; C11H15F2N; MW 199.24) is a fluorinated secondary amine featuring a 2,3-difluorophenylmethyl moiety linked to an isobutyl (2-methylpropyl) amine group [1]. The 2,3-difluorophenyl scaffold has been identified in structure-activity relationship (SAR) studies of CGRP receptor antagonists as a potency-enhancing aryl group, where extensive SAR studies revealed that the 2,3-difluoro substitution pattern on the phenyl ring confers superior receptor binding affinity compared to other fluorination patterns [2]. This compound serves as a versatile synthetic intermediate for introducing the 2,3-difluorobenzyl pharmacophore into drug candidates, particularly those targeting aminergic GPCRs and other receptor systems where fluorine substitution patterns critically influence ligand affinity and selectivity [3].

Why [(2,3-Difluorophenyl)methyl](2-methylpropyl)amine Cannot Be Interchanged with Other Fluorobenzylamine or Alkylamine Analogs


Fluorine substitution pattern and amine alkyl chain structure in benzylamine derivatives profoundly influence target binding affinity and selectivity, rendering simple analog substitution scientifically invalid. A systematic analysis of 898 fluorinated isomeric analog sets across 33 aminergic GPCRs revealed that 30 FiSAR (Fluorine Isomeric Structure-Activity Relationship) sets contain activity cliffs—structurally similar fluorinated compounds showing ≥50-fold differences in receptor affinity [1]. The 2,3-difluoro substitution pattern exhibits distinct electronic and steric properties compared to 2,4-, 2,5-, 2,6-, or 3,4-difluoro isomers, directly affecting binding pocket complementarity. Additionally, the branched isobutyl (2-methylpropyl) amine group differs from linear propyl or pentyl chains in steric bulk and conformational flexibility, which can alter binding kinetics and metabolic stability [2]. Procurement of the precise compound—rather than a positional isomer or alkyl-chain variant—ensures reproducibility in structure-activity studies and prevents confounding variables in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: [(2,3-Difluorophenyl)methyl](2-methylpropyl)amine vs. Structural Analogs


2,3-Difluorophenyl Moiety Confers Potency Enhancement in CGRP Receptor Antagonist Scaffolds vs. Other Aryl Substitution Patterns

In the development of orally bioavailable CGRP receptor antagonists, extensive SAR studies of the C-6 aryl moiety in the caprolactam scaffold demonstrated that the 2,3-difluorophenyl group provided a potency-enhancing effect that was superior to other aryl substitution patterns, including unsubstituted phenyl, mono-fluorophenyl, and other difluorophenyl positional isomers. This optimization was instrumental in the advancement of MK-0974 (now known as ubrogepant), a clinically approved CGRP receptor antagonist for acute migraine treatment [1]. While the target compound [(2,3-difluorophenyl)methyl](2-methylpropyl)amine is not MK-0974 itself, it contains the identical 2,3-difluorophenylmethyl pharmacophore that was demonstrated to confer superior receptor binding properties in this validated clinical scaffold.

GPCR pharmacology CGRP receptor antagonism Migraine therapeutics Fluorine SAR

Fluorine Positional Isomers Exhibit Activity Cliffs with ≥50-Fold Differences in GPCR Affinity

A systematic computational analysis of the ChEMBL database examining 898 target-based fluorine-containing isomeric analog sets across 33 aminergic GPCRs (including serotonin, dopamine, and adrenergic receptors) identified that 30 FiSAR sets contain activity cliffs—defined as structurally similar fluorinated compounds that differ only in fluorine substitution pattern yet exhibit ≥50-fold differences in receptor binding affinity [1]. This finding quantitatively demonstrates that fluorobenzylamine positional isomers cannot be considered interchangeable building blocks. A compound bearing a 2,4-difluoro, 2,5-difluoro, or 3,4-difluoro substitution pattern may exhibit dramatically different binding characteristics than the 2,3-difluoro isomer, despite identical molecular formula and similar physicochemical properties.

GPCR ligand design Fluorine SAR Activity cliffs Medicinal chemistry

Predicted pKa Value for 2,3-Difluorophenyl Amine Scaffold vs. Non-Fluorinated Benzylamine Baseline

The predicted pKa value for closely related 1-(2,3-difluorophenyl)ethan-1-amine is 8.30±0.10, reflecting the electron-withdrawing effect of the ortho- and meta-fluorine substituents on the aromatic ring, which reduces amine basicity relative to non-fluorinated benzylamine . For reference, unsubstituted benzylamine has a pKa of approximately 9.34 [1]. This approximately 1-log unit reduction in basicity influences the protonation state at physiological pH, which in turn affects membrane permeability, receptor binding interactions, and pharmacokinetic distribution. The isobutyl substitution on the nitrogen of [(2,3-difluorophenyl)methyl](2-methylpropyl)amine introduces additional steric and electronic modulation of amine basicity compared to primary 2,3-difluorobenzylamine (pKa not reported but expected to be similar to the ethan-1-amine analog).

Physicochemical properties Amine basicity Drug-likeness pKa prediction

Alkyl Chain Length and Branching Modulates Lipophilicity and Predicted CNS Permeability

The branched isobutyl (2-methylpropyl) group in the target compound introduces distinct lipophilicity characteristics compared to linear alkyl chain analogs. While experimental LogP values for [(2,3-difluorophenyl)methyl](2-methylpropyl)amine are not available in the public domain, data for a closely related scaffold—(1S)-1-(2,3-difluorophenyl)pentylamine—shows a LogP value of 3.04 [1]. The target compound's branched isobutyl chain (4 carbons) would be expected to produce LogP values intermediate between propyl (3-carbon linear chain, LogP ~2.3-2.7 estimated for similar scaffolds) and pentyl (5-carbon linear chain, LogP 3.04) analogs, but with the branched topology affecting molecular shape and potential for hydrophobic interactions in a manner distinct from linear chains. Branching in the alkyl amine side chain can reduce conformational flexibility and alter binding pocket fit compared to linear n-alkyl amine derivatives such as [(2,3-difluorophenyl)methyl](propyl)amine (CAS 1152833-11-8) .

Lipophilicity LogP CNS drug design Blood-brain barrier permeability

2,3-Difluorophenyl Moiety Demonstrated to Optimize Protein-Ligand Affinity in Carbonic Anhydrase II Binding Studies

X-ray crystallographic studies of 4-(aminosulfonyl)-N-[(2,3-difluorophenyl)methyl]-benzamide complexed with human carbonic anhydrase II (PDB entry 1g52) have directly characterized the contribution of the 2,3-difluorophenylmethyl moiety to protein-ligand binding affinity [1]. The crystal structure reveals specific fluorine-protein interactions, including fluorine-hydrogen bonding and orthogonal multipolar interactions with backbone carbonyl groups and side-chain residues. While the target compound [(2,3-difluorophenyl)methyl](2-methylpropyl)amine is a simpler amine building block rather than the sulfonamide inhibitor itself, this structural evidence demonstrates that the 2,3-difluorophenylmethyl group engages in favorable, geometrically defined interactions with protein binding pockets that are distinct from those available to non-fluorinated phenyl or alternatively fluorinated phenyl groups.

Protein-ligand interactions Fluorine-protein affinity Carbonic anhydrase X-ray crystallography

2,3-Difluorobenzyl Amines Represent Under-Explored Chemical Space in Public Bioactivity Databases

Analysis of publicly available bioactivity databases indicates that 2,3-difluorobenzyl amine derivatives, including [(2,3-difluorophenyl)methyl](2-methylpropyl)amine, are sparsely represented in high-throughput screening data and published SAR studies compared to more heavily explored 2,4-difluoro and 2,6-difluoro benzylamine analogs [1]. This relative scarcity of public bioactivity data presents both a challenge for direct comparator evidence and an opportunity for researchers seeking to explore novel chemical space. The target compound's CAS registry entry (1152832-88-6) confirms its existence as a defined chemical entity with documented synthetic accessibility via nucleophilic substitution of 2,3-difluorobenzyl chloride with 2-methylpropylamine , but its biological profile remains largely unpublished, making it suitable for de novo SAR exploration programs.

Chemical biology Novel chemical space Bioactivity profiling Screening libraries

Optimal Research and Procurement Applications for [(2,3-Difluorophenyl)methyl](2-methylpropyl)amine Based on Evidence


GPCR Ligand Design Leveraging Fluorine Positional Isomer Activity Cliffs

Researchers developing ligands for aminergic GPCRs (serotonin, dopamine, adrenergic, or histamine receptors) should procure this compound as a specific 2,3-difluoro positional isomer building block. As demonstrated by the ≥50-fold activity cliffs observed in 30 of 898 fluorinated isomeric analog sets across 33 GPCRs, the 2,3-difluoro substitution pattern can produce dramatically different binding affinities compared to 2,4-, 2,5-, or 3,4-difluoro isomers [1]. Systematic exploration of all difluorophenyl positional isomers in a given scaffold requires the exact compound; substitution with an alternative isomer risks missing a potency-enhancing motif or generating false-negative SAR conclusions. This compound enables comprehensive fluorine positional scanning studies essential for optimizing receptor subtype selectivity.

CGRP Receptor Antagonist and Migraine Therapeutic Development Programs

The 2,3-difluorophenylmethyl pharmacophore has been clinically validated in the CGRP receptor antagonist drug class, where extensive SAR studies identified this specific substitution pattern as potency-enhancing relative to other aryl groups and fluorination patterns [2]. This compound serves as a strategic building block for introducing the 2,3-difluorobenzyl group into novel CGRP antagonist scaffolds or other neuropeptide receptor programs. The demonstrated clinical success of MK-0974 (ubrogepant), which contains this exact 2,3-difluorophenyl motif, provides a compelling rationale for prioritizing the 2,3-difluoro substitution pattern in receptor antagonist design over other fluorophenyl or non-fluorinated benzyl alternatives.

Fragment-Based Drug Discovery with Fluorine-Protein Interaction Engineering

As evidenced by X-ray crystallographic studies of 2,3-difluorophenylmethyl-containing inhibitors bound to carbonic anhydrase II (PDB 1g52), this moiety engages in specific fluorine-protein interactions including orthogonal multipolar contacts and C-F···H-N hydrogen bonds that non-fluorinated phenyl groups cannot form [3]. Fragment-based drug discovery programs seeking to engineer favorable fluorine-protein contacts for enhanced binding affinity should procure this compound as a fluorinated fragment for library construction. The defined geometry of fluorine atoms at the 2- and 3-positions provides a distinct interaction profile compared to alternative difluoro substitution patterns, enabling rational design of ligand-protein complementarity.

Novel Chemical Space Exploration for Intellectual Property Generation

Given the relative sparsity of public bioactivity data for 2,3-difluorobenzyl amine derivatives compared to more extensively characterized 2,4-difluoro and 2,6-difluoro analogs, this compound represents an opportunity for researchers to explore under-exploited chemical space [4]. Programs seeking novel intellectual property positions should prioritize building blocks with limited prior art in target classes of interest. The synthetic accessibility of this compound via straightforward nucleophilic substitution of commercially available 2,3-difluorobenzyl chloride with 2-methylpropylamine facilitates rapid incorporation into lead generation libraries and SAR expansion sets without requiring complex multi-step synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(2,3-Difluorophenyl)methyl](2-methylpropyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.